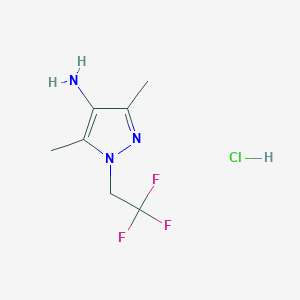
3-aminopyridine-4-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a sulfonamide group at the fourth position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopyridine-4-sulfonamide hydrochloride typically involves the introduction of the sulfonamide group onto the pyridine ring. One common method is the reaction of 3-aminopyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the sulfonamide derivative. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopyridine-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce primary amines.
Aplicaciones Científicas De Investigación
3-Aminopyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on biological pathways are still under investigation, but it is believed to influence neurotransmitter release and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: Similar structure but with the amino group at the second position.
4-Aminopyridine: The amino group is at the fourth position, and it is known for its use in treating multiple sclerosis.
3-Methyl-4-aminopyridine: A derivative with a methyl group at the third position, showing different pharmacological properties.
Uniqueness
3-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water, due to the hydrochloride salt form, also makes it more suitable for certain applications compared to its analogues.
Propiedades
Número CAS |
2253629-58-0 |
|---|---|
Fórmula molecular |
C5H8ClN3O2S |
Peso molecular |
209.66 g/mol |
Nombre IUPAC |
3-aminopyridine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-3-8-2-1-5(4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Clave InChI |
WYSOZKZEXZHMRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1S(=O)(=O)N)N.Cl |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)

